1-Benzyloxy-3-chloro-2-propanol
Overview
Description
1-Benzyloxy-3-chloro-2-propanol is an organic compound with the molecular formula C10H13ClO2. It is characterized by the presence of a benzyl group attached to an oxygen atom, which is further connected to a chlorinated propanol backbone.
Preparation Methods
1-Benzyloxy-3-chloro-2-propanol can be synthesized through several routes:
Chemical Reactions Analysis
1-Benzyloxy-3-chloro-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form 1-benzyloxy-2,3-propanediol.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds under suitable conditions.
Reduction Reactions: The compound can be reduced to form this compound derivatives using appropriate reducing agents.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyloxy-3-chloro-2-propanol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-benzyloxy-3-chloro-2-propanol involves its interaction with various molecular targets and pathways. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorinated propanol backbone can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyloxy-3-chloro-2-propanol can be compared with similar compounds such as:
1-Benzyloxy-2,3-propanediol: This compound lacks the chlorine atom and is used in similar applications but with different reactivity profiles.
3-Benzyloxy-1,2-propanediol: This compound has a different substitution pattern on the propanol backbone, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its chlorinated propanol backbone, which provides distinct reactivity and potential for diverse applications in organic synthesis and scientific research.
Properties
IUPAC Name |
1-chloro-3-phenylmethoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXVYZMGZACQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399826 | |
Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13991-52-1 | |
Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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